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molecular formula C19H22N2O2 B8489042 6-((Dibenzylamino)methyl)morpholin-3-one

6-((Dibenzylamino)methyl)morpholin-3-one

Cat. No. B8489042
M. Wt: 310.4 g/mol
InChI Key: NXVXQJHCVBSUDW-UHFFFAOYSA-N
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Patent
US09434726B2

Procedure details

A solution of 6-((dibenzylamino)methyl)morpholin-3-one (340 mg, 1.09 mmol), Pd(OH)2/C (170 mg) in EtOH (30 mL) was stirred equipped under H2 balloon overnight. The solution was filtered and concentrated to give white oil. The crude product was used directly for next step without purification.
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]([CH2:16][CH:17]1[CH2:22][NH:21][C:20](=[O:23])[CH2:19][O:18]1)CC1C=CC=CC=1)C1C=CC=CC=1>CCO.[OH-].[OH-].[Pd+2]>[NH2:8][CH2:16][CH:17]1[CH2:22][NH:21][C:20](=[O:23])[CH2:19][O:18]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)CC1OCC(NC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Name
Quantity
170 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped under H2 balloon overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give white oil
CUSTOM
Type
CUSTOM
Details
The crude product was used directly for next step without purification

Outcomes

Product
Name
Type
Smiles
NCC1OCC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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